(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-4-5-6-13-30-18-9-7-8-17(15-18)22(26)24-23-25(12-14-29-2)20-11-10-19(32(3,27)28)16-21(20)31-23/h7-11,15-16H,4-6,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREWPUHVNNRJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, antimicrobial, and analgesic properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.45 g/mol
The compound features a benzothiazole core substituted with a methoxyethyl group and a pentyloxy group, which may influence its biological interactions.
Biological Activity Overview
Benzothiazole derivatives, including the compound , are known for several biological activities:
- Antitumor Activity : Benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration.
- Antimicrobial Properties : Some benzothiazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It could interact with cellular receptors that regulate growth and immune responses.
- Oxidative Stress Modulation : The presence of the methylsulfonyl group may enhance the compound's ability to scavenge free radicals or modulate oxidative stress responses.
Research Findings and Case Studies
Recent studies have investigated various aspects of the biological activity of benzothiazole derivatives:
| Study | Findings |
|---|---|
| Rana et al. (2007) | Identified antitumor properties in benzothiazole derivatives through apoptosis induction in cancer cells. |
| Telvekar et al. (2012) | Demonstrated anti-inflammatory effects by inhibiting TNF-alpha production in macrophages. |
| Saeed et al. (2010) | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria. |
These studies highlight the potential of benzothiazole derivatives as therapeutic agents across multiple disease states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
(a) (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
This compound () shares the benzo[d]thiazole backbone and 2-methoxyethyl substituent but differs in two critical regions:
Position 6 : A sulfamoyl (-SO₂NH₂) group replaces the methylsulfonyl (-SO₂CH₃) group.
Benzamide Substituent : A methoxy (-OCH₃) group replaces the pentyloxy (-O(CH₂)₄CH₃) chain.
Impact of Modifications :
- Sulfamoyl vs. Methylsulfonyl groups offer greater lipophilicity and resistance to enzymatic cleavage.
- Methoxy vs. Pentyloxy : The pentyloxy chain increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to methoxy.
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
While simpler in structure, this compound shares the benzamide motif. Key differences include:
- Absence of the benzo[d]thiazole ring.
- Presence of a tertiary alcohol directing group (N,O-bidentate), which is absent in the target compound.
Functional Relevance : The benzo[d]thiazole core in the target compound likely confers rigidity and π-stacking capabilities, advantageous for interactions with aromatic residues in biological targets.
Spectroscopic and Analytical Comparisons
The target compound and its analogues are characterized using 1H NMR, 13C NMR, IR, and X-ray crystallography (). For example:
Table: Structural and Functional Comparison
Q & A
Q. What spectroscopic methods are critical for confirming the Z-configuration and structural integrity of this compound?
The Z-configuration is confirmed via nuclear Overhauser effect (NOE) correlations in 2D NMR (e.g., NOESY), which identify spatial proximity between the 2-methoxyethyl substituent and the pentyloxybenzamide group. X-ray crystallography provides definitive proof of stereochemistry and bond geometry, as demonstrated in analogous benzothiazole derivatives . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups like sulfonyl and benzamide .
Q. What are the primary synthetic routes for this compound, and how are intermediates purified?
Synthesis typically involves sequential coupling reactions:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with methylsulfonyl-substituted carbonyl intermediates under acidic conditions.
- Step 2: Introduction of the 2-methoxyethyl group using nucleophilic substitution or Mitsunobu reactions.
- Step 3: Condensation with 3-(pentyloxy)benzamide via Schiff base formation, stabilized by anhydrous solvents like THF or DMF. Intermediates are purified using column chromatography (hexane/ethyl acetate gradients) or recrystallization, with purity verified by TLC and HPLC (>95%) .
Q. How is the compound initially screened for biological activity, and what assays are prioritized?
Initial screening focuses on target engagement assays (e.g., fluorescence polarization for protein binding) and cell-based viability assays (MTT or ATP-luciferase in cancer lines). For STING agonist analogs, IFN-β ELISA or reporter gene assays (e.g., IRF3-luciferase) are used to assess immunomodulatory potential . Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (e.g., vs. related kinases) are critical early metrics.
Advanced Research Questions
Q. How can researchers optimize the compound’s solubility without compromising bioactivity?
- Strategy 1: Modify the pentyloxy group by introducing polar substituents (e.g., hydroxyl or tertiary amines) while maintaining lipophilicity for membrane penetration.
- Strategy 2: Use prodrug approaches (e.g., esterification of the benzamide) to enhance aqueous solubility, with enzymatic cleavage in target tissues.
- Validation: Solubility is quantified via shake-flask method (UV-Vis), and bioactivity is tested in parallel. Computational tools like COSMO-RS predict solubility-pharmacokinetic relationships .
Q. How to resolve discrepancies in reported biological activity across different assays?
Discrepancies may arise from:
- Assay conditions: Differences in cell lines (e.g., HEK293 vs. primary macrophages) or buffer pH affecting compound stability.
- Stereochemical impurities: Chiral HPLC or SFC ensures enantiomeric purity, as minor contaminants can antagonize activity.
- Data normalization: Use internal controls (e.g., housekeeping genes in qPCR) and replicate experiments (n ≥ 3) to minimize variability. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Q. What computational modeling approaches are effective for studying its mechanism of action?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses in STING or kinase targets, guided by crystallographic data from analogs .
- MD simulations: GROMACS or AMBER assess conformational stability and ligand-protein interactions over 100+ ns trajectories.
- QSAR modeling: Train models on substituent effects (e.g., Hammett σ values for electron-withdrawing groups) to prioritize synthetic targets .
Q. How to design structure-activity relationship (SAR) studies for analogs with improved metabolic stability?
- Modify metabolically labile sites: Replace the methylsulfonyl group with bioisosteres (e.g., trifluoromethylsulfonyl) or cyclize into oxathiazinane rings.
- In vitro metabolism: Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS. Identify metabolites (e.g., CYP450-mediated oxidation) and adjust substituents to block vulnerable sites .
Methodological Challenges
Q. What strategies mitigate compound degradation during long-term storage?
- Storage conditions: Lyophilize and store at -80°C under argon. Use stabilizers (e.g., 1% BSA in PBS) for aqueous solutions.
- Stability assays: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via UPLC-MS. Identify degradation products (e.g., hydrolysis of the benzamide) and adjust formulation .
Q. How to optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE): Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, flow chemistry (e.g., microreactors) improves mixing and heat transfer in exothermic steps like thiazole cyclization .
- Catalyst screening: Evaluate Pd/Cu-free alternatives (e.g., organocatalysts) for coupling steps to reduce metal contamination .
Q. What analytical techniques detect trace impurities in final products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
